

Clofutriben's Potency Across Species: A Comparative Inhibition Guide

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Compound of Interest

Compound Name: SG62

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This guide provides a comparative analysis of the inhibitory activity of clofutriben, a selective 11 β -hydroxysteroid dehydrogenase type 1 (HSD-1) inhibitor, across different species. Clofutriben is under development for conditions characterized by excess cortisol, such as Cushing's syndrome and autonomous cortisol secretion.^{[1][2]} Its mechanism of action involves blocking the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol, thereby reducing local cortisol concentrations in key tissues like the liver, adipose tissue, and brain.^{[1][3]}

Quantitative Comparison of Inhibitory Activity

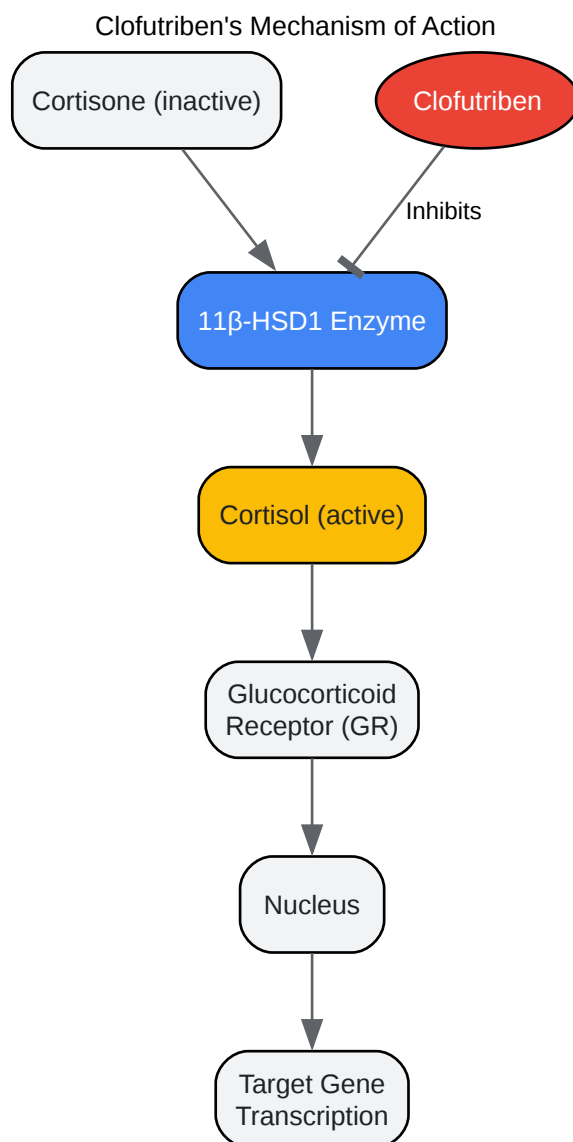
A direct comparison of the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (K_i) of clofutriben on HSD-1 from different species is crucial for preclinical to clinical translation. While extensive data on human HSD-1 is available, specific quantitative data for other species is limited in the public domain.

Species	Enzyme	Assay Type	Inhibitory Potency (Ki)	Inhibitory Potency (IC50)
Human	11 β -HSD1	In vitro	5.3 nM[4]	Not Publicly Available
Mouse	11 β -HSD1	Not Publicly Available	Not Publicly Available	Not Publicly Available
Rat	11 β -HSD1	Not Publicly Available	Not Publicly Available	Not Publicly Available

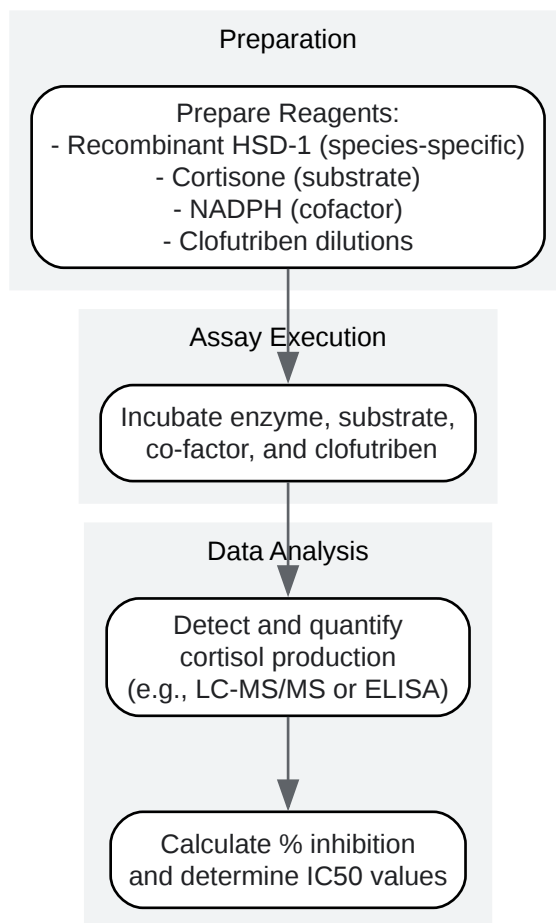
Note: While specific in vitro IC50/Ki values for mouse and rat HSD-1 are not readily available in published literature, preclinical studies have demonstrated clofutriben's activity in mouse models, where its administration conferred resistance to the adverse effects of corticosterone. [4] A population pharmacokinetic-pharmacodynamic model in humans estimated an in vivo dissociation equilibrium constant of 27.2 pM for clofutriben on hepatic HSD-1.[4]

Signaling Pathway and Experimental Workflow

To understand the context of clofutriben's inhibitory activity, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing HSD-1 inhibition.



In Vitro HSD-1 Inhibition Assay Workflow



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